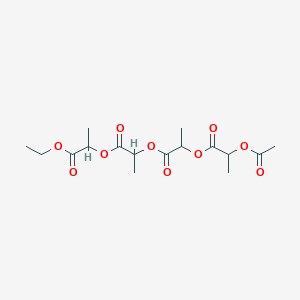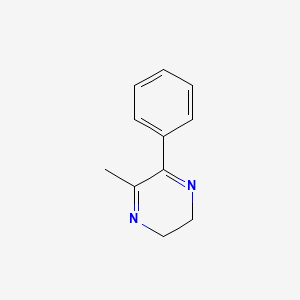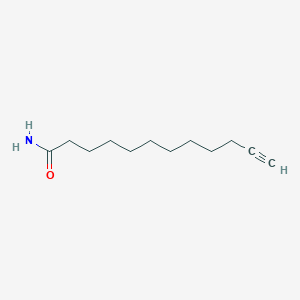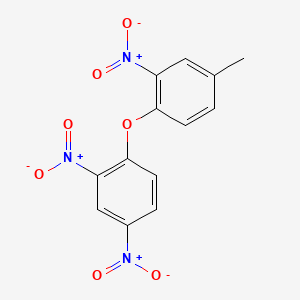![molecular formula C36H26 B14720844 1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene CAS No. 15039-46-0](/img/structure/B14720844.png)
1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene is a complex organic compound characterized by multiple phenyl groups attached to a central benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions, where boronic acids and halides are reacted in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products:
Oxidation: Quinones
Reduction: Hydrogenated phenylbenzenes
Substitution: Nitro, sulfo, and halogenated derivatives
Aplicaciones Científicas De Investigación
1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene involves its interaction with various molecular targets. The compound’s multiple phenyl groups allow it to engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces with other molecules. These interactions can influence the compound’s behavior in chemical reactions and its potential biological activity.
Comparación Con Compuestos Similares
Biphenyl: Consists of two phenyl rings connected by a single bond.
Triphenylbenzene: Contains three phenyl groups attached to a central benzene ring.
Tetraphenylmethane: Features four phenyl groups attached to a central carbon atom.
Uniqueness: 1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene is unique due to its extended conjugated system, which can enhance its electronic properties and stability. This makes it particularly valuable in applications requiring high-performance materials, such as organic electronics and photonics.
Propiedades
Número CAS |
15039-46-0 |
|---|---|
Fórmula molecular |
C36H26 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
1-phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene |
InChI |
InChI=1S/C36H26/c1-3-10-27(11-4-1)31-14-7-16-33(24-31)29-20-22-30(23-21-29)34-17-9-19-36(26-34)35-18-8-15-32(25-35)28-12-5-2-6-13-28/h1-26H |
Clave InChI |
XEJIMNGUUFAQMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C4=CC(=CC=C4)C5=CC=CC(=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


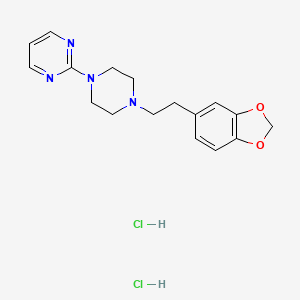
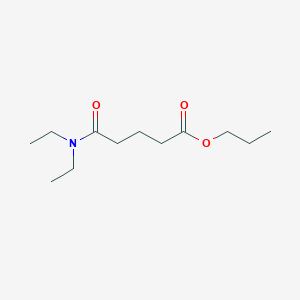
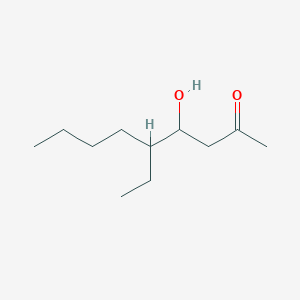

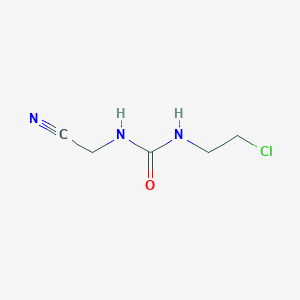
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)

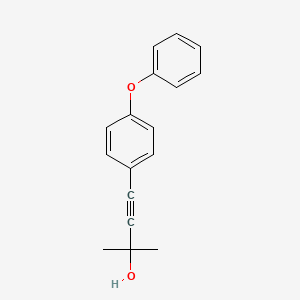
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
